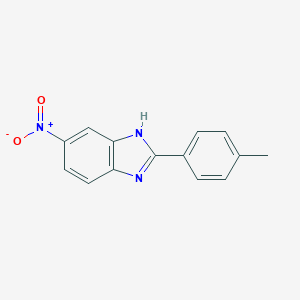

5-Nitro-2-p-tolyl-1H-benzoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMPIRQLXWIYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-nitro-2-p-tolylbenzimidazole CAS number and identifiers

An In-Depth Technical Guide to 5-nitro-2-p-tolylbenzimidazole: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a specific derivative, 5-nitro-2-p-tolylbenzimidazole, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential therapeutic applications based on the broader understanding of the 5-nitrobenzimidazole class of molecules.

Chemical Identity and Core Descriptors

For comparative and reference purposes, the identifiers for structurally similar and well-documented benzimidazoles are provided in the table below.

| Identifier | 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole | 2-methyl-5-nitrobenzimidazole | 5-nitrobenzimidazole |

| CAS Number | 1772-39-0[2][3] | 1792-40-1[4] | 94-52-0[5] |

| Molecular Formula | C13H8N4O4[2] | C8H7N3O2[4] | C7H5N3O2[6] |

| Molecular Weight | 284.23 g/mol [2] | 177.16 g/mol [4] | 163.14 g/mol [6] |

| Synonyms | 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole[2] | 2-Methyl-6-nitrobenzimidazole[4] | 6-nitrobenzimidazole[5] |

The structural distinction of 5-nitro-2-p-tolylbenzimidazole lies in the p-tolyl (4-methylphenyl) group at the 2-position, which is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity.

Synthesis and Mechanism

The synthesis of 2-substituted-5-nitrobenzimidazoles is typically achieved through the condensation of 4-nitro-1,2-phenylenediamine with a corresponding aldehyde.[7][8][9] This reaction, a variation of the Phillips-Ladenburg reaction, is a robust and widely employed method for creating the benzimidazole core.[10]

Synthesis Pathway

The primary route to 5-nitro-2-p-tolylbenzimidazole involves the reaction of 4-nitro-1,2-phenylenediamine with p-tolualdehyde. An oxidizing agent, such as sodium metabisulfite, is often used to facilitate the cyclization and aromatization of the intermediate Schiff base.[7][8]

Caption: General synthesis scheme for 5-nitro-2-p-tolylbenzimidazole.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for synthesizing similar 5-nitrobenzimidazole derivatives.[9]

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine and 1.0 equivalent of p-tolualdehyde in absolute ethanol.

-

Reagent Addition: To this solution, add 4.0 equivalents of sodium metabisulfite.

-

Reflux: Heat the resulting mixture to reflux (approximately 80-85°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the crude product.

-

Purification: Filter the solid product. The crude material can be purified by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) or by recrystallization to yield the pure 5-nitro-2-p-tolylbenzimidazole.[7][11]

Physicochemical and Spectroscopic Characterization

The physicochemical properties of 5-nitro-2-p-tolylbenzimidazole are influenced by the nitro group, which is a strong electron-withdrawing group, and the tolyl substituent.

Physical Properties (Predicted)

| Property | Value | Justification |

| Appearance | Likely a yellow or brownish powder | The nitroaromatic system typically imparts color.[6] |

| Melting Point | >200 °C | Benzimidazole cores generally have high melting points due to intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO. | Based on the properties of related nitrobenzimidazoles.[5] |

Spectroscopic Data

Infrared (IR) Spectroscopy: A study has reported the following IR peaks for 5-Nitro-2-p-tolyl-1H-benzoimidazole (coded as BDZ13):

-

3323 cm⁻¹: N-H stretching of the imidazole ring.

-

3061 cm⁻¹: Aromatic C-H stretching.

-

1627 cm⁻¹: C=N stretching of the imidazole ring.

-

1506 cm⁻¹: Asymmetric N-O stretching of the nitro group.

-

1456 cm⁻¹: C-N stretching.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for the title compound is scarce, predicted ¹H and ¹³C NMR chemical shifts can be inferred based on the analysis of similar structures. The aromatic protons on the benzimidazole and tolyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons of the tolyl group would present as a characteristic singlet further upfield (around δ 2.4 ppm).

Mass Spectrometry (MS): The molecular ion peak [M]+ in the mass spectrum would be expected at an m/z corresponding to the molecular weight of the compound (C14H11N3O2), which is approximately 253.26 g/mol .

Applications in Drug Development

The 5-nitrobenzimidazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][6] The introduction of a nitro group can enhance the antimicrobial and antiprotozoal properties of a molecule.[1]

Potential Therapeutic Roles

Caption: Potential therapeutic applications of 5-nitro-2-p-tolylbenzimidazole.

-

Antihypertensive and Vasorelaxant Activity: Related 5-nitrobenzimidazole derivatives have been investigated for their potential as vasorelaxants, possibly acting as antagonists for the angiotensin-II receptor, a key target in hypertension management.[7]

-

Antioxidant Properties: Several studies on 2-substituted-5-nitrobenzimidazoles have demonstrated significant antioxidant activity, evaluated by methods such as DPPH free radical scavenging.[8][9] This suggests potential applications in diseases where oxidative stress plays a pathogenic role.

-

Antiprotozoal and Antimicrobial Activity: The benzimidazole core is found in widely used antiparasitic drugs like albendazole.[1] The nitro group is a key feature in drugs like benznidazole, which require reductive activation by parasitic nitroreductases.[1] This makes 5-nitro-2-p-tolylbenzimidazole a candidate for screening against various parasites and microbes.

-

Anticancer Potential: The benzimidazole scaffold has been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[6]

The p-tolyl group, with its modest electron-donating methyl substituent, can fine-tune the electronic properties and lipophilicity of the molecule compared to other substituted analogs, which may lead to an improved pharmacokinetic or pharmacodynamic profile.

Conclusion and Future Directions

5-nitro-2-p-tolylbenzimidazole represents a promising, yet underexplored, member of the benzimidazole family. Its synthesis is straightforward, based on well-established chemical reactions. Drawing from the extensive research on related 5-nitrobenzimidazole derivatives, this compound warrants further investigation for a spectrum of therapeutic applications, including as an antihypertensive, antioxidant, and antimicrobial agent. Future work should focus on its definitive synthesis, full spectroscopic characterization, and comprehensive biological screening to elucidate its mechanism of action and validate its potential in drug discovery pipelines.

References

-

Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, J. Comput. Methods Mol. Des., 2(4):149-157. Available at: [Link]

-

PubChem. (n.d.). 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

Hossain, M. S., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 2-Methyl-5-nitrobenzimidazole. NIST Chemistry WebBook. Retrieved from: [Link]

-

Navarrete-Vázquez, G., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 26(11), 3166. Available at: [Link]

- Hoffmann, K., et al. (1960). Benzimidazoles. Google Patents, US2935514A.

-

Archie, S. R., et al. (2017). Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 227-230. Available at: [Link]

-

SIELC Technologies. (2018). 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. SIELC Technologies. Retrieved from: [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i). ResearchGate. Retrieved from: [Link]

-

Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628-633. Available at: [Link]

-

Wadhawa, G. C., & Raparti, V. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. RASAYAN Journal of Chemistry, 10(1), 13-15. Available at: [Link]

-

PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

Pop, R., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7857. Available at: [Link]

-

Wang, Y., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(35), 15994-16000. Available at: [Link]

-

Chilin, A., et al. (2012). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical and ESR characterization. Magnetic Resonance in Chemistry, 50(S1), S53-S60. Available at: [Link]

-

Reddy, C. S., & Sreena, K. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Retrieved from: [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | C13H8N4O4 | CID 74495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | SIELC Technologies [sielc.com]

- 4. 2-Methyl-5-nitrobenzimidazole [webbook.nist.gov]

- 5. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Bot Verification [rasayanjournal.co.in]

A Technical Guide to the Biological Activity of 2-Substituted-5-Nitrobenzimidazole Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biopolymers in living systems, leading to a broad spectrum of biological activities.[2] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the benzimidazole ring dramatically alters the molecule's electronic properties.[3] This modification enhances its interaction with biological targets and is often a prerequisite for its mechanism of action, particularly in antimicrobial and anticancer contexts where reductive activation can generate cytotoxic radicals.[3]

This technical guide offers an in-depth exploration of the diverse biological activities of 2-substituted-5-nitrobenzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge, quantitative data, detailed experimental protocols, and mechanistic insights to support and guide future research in this promising field.

I. Core Biological Activities

The strategic placement of the 5-nitro group, combined with the versatility of substitutions at the 2-position, has given rise to a class of compounds with significant therapeutic potential across several key areas. These derivatives have demonstrated potent activities, including anticancer, antimicrobial, and anthelmintic effects.[4][5]

A. Anticancer Activity

5-Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][7] Their mechanisms of action are frequently multi-targeted, involving the induction of apoptosis (programmed cell death), inhibition of critical cellular enzymes, and modulation of key signaling pathways that govern cell proliferation and survival.[3][8]

The strong electron-withdrawing nature of the nitro group is considered critical for their cytotoxic effects.[3] For instance, certain cobalt and zinc complexes of 5(6)-nitrobenzimidazole have shown higher cytotoxic activity against non-small cell lung carcinoma (A549) cells than the reference drug cisplatin, while demonstrating lower toxicity to healthy lung epithelial cells.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Compound 4 (Co-complex) | A549 (Lung Carcinoma) | 10.30 µM | [9] |

| Compound 5 (Zn-complex) | A549 (Lung Carcinoma) | 7.01 µM | [9] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 µM | [6] |

| Bromo-derivative | MCF-7 (Breast Cancer) | 17.8 µg/mL | [6] |

B. Antimicrobial Activity

The benzimidazole scaffold has long been a foundation for the development of antimicrobial drugs.[4] The addition of a 5-nitro group often enhances this activity.[4] These compounds have shown efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][10][11]

The proposed mechanism of antibacterial action relates to the structural similarity of benzimidazoles to purines. As competitive inhibitors, they can interfere with the biosynthesis of essential components of the bacterial cell wall, thereby inhibiting growth.[10] The nitro group is believed to be crucial, as its reduction within the microbial cell can lead to the formation of reactive nitrogen species that damage cellular macromolecules.[3]

C. Anthelmintic Activity

Benzimidazole derivatives, such as albendazole and flubendazole, are widely used as anthelmintic drugs for treating parasitic worm infections.[12][13] The 5-nitro substitution has been explored to develop new anthelmintic agents.[5][12] Studies using the Indian earthworm (Pheretima posthuma) as a model organism have demonstrated that synthesized nitrobenzimidazole derivatives can exhibit significant anthelmintic activity, causing paralysis and death of the worms, with some compounds showing activity comparable to the standard drug albendazole.[12]

D. Other Biological Activities

The versatility of the 5-nitrobenzimidazole scaffold extends to other therapeutic areas:

-

Antioxidant Activity: Several 2-substituted-5-nitrobenzimidazole derivatives have been shown to possess significant free radical scavenging properties, with some compounds exhibiting greater antioxidant activity than the standard butylated hydroxytoluene (BHT).[4][14]

-

Vasorelaxant Activity: Designed as potential angiotensin II receptor antagonists, certain 5-nitrobenzimidazole derivatives have demonstrated vasorelaxant effects in rat aorta rings, indicating potential applications in treating hypertension.[15]

-

Antiglycation Activity: In the context of diabetic complications, nitrobenzimidazole derivatives have been investigated for their ability to inhibit fructose-mediated protein glycation and reduce the production of intracellular reactive oxygen species (ROS).[13]

II. Experimental Design & Protocols

To ensure scientific integrity, the evaluation of these derivatives requires robust and validated experimental protocols. The choice of assay is dictated by the specific biological activity being investigated.

Workflow for Screening Biological Activity

The process of discovering and validating the activity of novel benzimidazole derivatives follows a logical progression from synthesis to detailed biological evaluation.

Caption: High-level workflow from synthesis to in vivo validation.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Causality: This protocol is chosen as a primary screen for anticancer activity because it is a reliable, high-throughput method to assess a compound's ability to reduce cell viability, a hallmark of cytotoxic agents.

Self-Validation: The protocol includes untreated controls (to represent 100% viability) and vehicle controls (to ensure the solvent has no effect). A known anticancer drug (e.g., cisplatin) should be used as a positive control to validate assay performance.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-substituted-5-nitrobenzimidazole derivatives in the appropriate cell culture medium. Add these solutions to the wells, ensuring a final volume of 200 µL/well. Include untreated and vehicle-treated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[6]

Protocol 2: Antimicrobial Susceptibility (Agar Well Diffusion)

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound in an agar plate seeded with a test microorganism.[6]

Causality: This is a standard and visually intuitive method for initial screening of antimicrobial compounds. The size of the inhibition zone provides a qualitative or semi-quantitative measure of the compound's potency against a specific microbe.

Self-Validation: A standard antibiotic (e.g., streptomycin, gentamicin) is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control to ensure it does not inhibit microbial growth.

Methodology:

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Uniformly spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) over the surface.[6][16]

-

Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters.

III. Mechanism of Action: A Deeper Look

Understanding the mechanism of action is crucial for rational drug design and development. For 2-substituted-5-nitrobenzimidazoles, a key proposed mechanism in cancer involves the induction of apoptosis.

Apoptosis Induction Pathway

Many cytotoxic agents exert their effect by triggering the cell's intrinsic suicide program, apoptosis. This can be initiated by cellular stress, such as DNA damage or inhibition of critical proteins, leading to the activation of a cascade of enzymes called caspases.

Caption: A potential pathway for apoptosis induction by derivatives.

IV. Conclusion and Future Directions

The 2-substituted-5-nitrobenzimidazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The strong electron-withdrawing character of the 5-nitro group is a key determinant of the diverse biological activities observed, including potent anticancer, antimicrobial, and anthelmintic properties.[3] The ability to readily modify the substituent at the 2-position provides a powerful tool for optimizing potency and selectivity, allowing for extensive exploration of structure-activity relationships.[1]

Future research should focus on elucidating the precise molecular targets and signaling pathways for the most potent compounds. The development of derivatives with improved selectivity for cancer cells over healthy cells remains a critical goal, as demonstrated by promising results with certain metal complexes.[9] Continued investigation into this chemical class holds significant promise for the discovery of novel therapeutic agents to address unmet needs in oncology and infectious diseases.

References

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. (n.d.). CORE. Retrieved February 26, 2026, from [Link]

-

Patel, R., et al. (2019). In vitro Anthelminitic, Antioxident Activity and In silico Adme Study of Synthesized Nitro benzimidazole Derivatives. ResearchGate. Retrieved February 26, 2026, from [Link]

-

(2015). SYNTHESIS, ANTIMICROBIAL AND ANTHELMINTIC ACTIVITY OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. ResearchGate. Retrieved February 26, 2026, from [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved February 26, 2026, from [Link]

-

Rouf, A. S. S., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. Retrieved February 26, 2026, from [Link]

-

Khan, K. M., et al. (2017). Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production. PubMed. Retrieved February 26, 2026, from [Link]

-

Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. PubMed. Retrieved February 26, 2026, from [Link]

-

Akgun, M., et al. (2024). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega. Retrieved February 26, 2026, from [Link]

-

(2022). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences. Retrieved February 26, 2026, from [Link]

-

In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (2022). ProQuest. Retrieved February 26, 2026, from [Link]

-

Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. (n.d.). MedChemComm (RSC Publishing). Retrieved February 26, 2026, from [Link]

-

Vishwanath, D., et al. (2025). Synthesis and Microbial Activities of 2, 5, 6-Substituted Benzimidazole Derivatives. International Journal of Research and Innovation in Applied Science. Retrieved February 26, 2026, from [Link]

-

Review of synthesis process of nitrobenzimidazole derivatives. (2023). Taylor & Francis Online. Retrieved February 26, 2026, from [Link]

-

Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. Retrieved February 26, 2026, from [Link]

-

Meher, C. P., et al. (2021). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. ResearchGate. Retrieved February 26, 2026, from [Link]

-

Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2017). Arabian Journal of Chemistry. Retrieved February 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives - ProQuest [proquest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 5-Nitrobenzimidazole Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the 5-Nitrobenzimidazole Scaffold

The benzimidazole ring system, a bicyclic heterocycle formed by the fusion of benzene and imidazole, represents a "privileged structure" in medicinal chemistry.[1] Its structural versatility and ability to mimic and interact with various biological macromolecules have made it a cornerstone for the development of numerous therapeutic agents.[1][2] When this scaffold is functionalized with a nitro (-NO₂) group at the 5-position, its physicochemical and biological properties are profoundly altered, giving rise to the 5-nitrobenzimidazole core—a pharmacophore of significant interest.[2][3]

The introduction of the nitro group is not a trivial modification; it is a strategic decision rooted in fundamental chemical principles. This guide will elucidate the critical role of the 5-nitro group, explore the synthetic pathways to access these derivatives, detail their diverse biological activities with a focus on the underlying mechanisms, and provide field-proven experimental protocols for their evaluation.

The Electron-Withdrawing Powerhouse: Causality of the 5-Nitro Group's Influence

The nitro group is a potent electron-withdrawing group, and its placement at the 5-position of the benzimidazole ring dramatically reduces the electron density across the entire heterocyclic system.[4] This electronic perturbation is the primary driver behind the scaffold's broad spectrum of activity and has several key consequences:

-

Enhanced Target Binding: The altered electronic landscape can lead to more favorable interactions with biological targets, such as enzymes and receptors, by modifying hydrogen bonding capabilities and dipole moments.[4]

-

Metabolic Activation (Bio-reduction): The electron-deficient nature of the nitro group makes it susceptible to enzymatic reduction, particularly under the hypoxic conditions found in anaerobic microbes or solid tumors.[4][5] This reductive activation is a cornerstone of the mechanism of action for many 5-nitrobenzimidazole-based antimicrobial and anticancer agents, generating reactive nitroso and hydroxylamino species that are cytotoxic.[4][5]

-

Modulation of Physicochemical Properties: The nitro group influences the molecule's acidity (pKa), lipophilicity, and overall polarity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies for 2-Substituted-5-Nitrobenzimidazoles

The most prevalent and versatile method for synthesizing the 5-nitrobenzimidazole scaffold involves the condensation of 4-nitro-o-phenylenediamine with an appropriate electrophile, typically an aldehyde or carboxylic acid.[3][6] This approach allows for extensive diversification at the 2-position of the benzimidazole ring, which is crucial for tuning the compound's biological activity.

General Synthesis Workflow

The following diagram illustrates the common synthetic pathway. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product.[7]

Caption: General experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

Experimental Protocol: Synthesis via Condensation with Aromatic Aldehydes[7]

This protocol describes a reliable method for synthesizing 2-aryl-5-nitrobenzimidazoles.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine in a suitable solvent such as dimethoxyethane.

-

Schiff Base Formation: Add 1.0 equivalent of the desired substituted aromatic aldehyde to the solution. Stir the mixture at 0°C in an ice bath for 2 hours, then reflux for 1 hour to facilitate the formation of the Schiff base intermediate.

-

Oxidative Cyclization: To the reaction mixture, add an additional volume of dimethoxyethane followed by 1.01 equivalents of an oxidizing agent, such as sodium metabisulfite.

-

Reaction Completion: Stir the mixture under reflux for approximately 48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 9:1).

-

Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration. Wash the solid thoroughly with water, dry it, and recrystallize from a suitable solvent like methanol to obtain the purified product. If no precipitate forms, the product can be extracted from the aqueous mixture using an organic solvent such as ethyl acetate.

A Broad Spectrum of Biological Activity

The 5-nitrobenzimidazole scaffold is a versatile pharmacophore, demonstrating efficacy across multiple therapeutic areas.

Antimicrobial and Antiparasitic Activity

This is one of the most well-established activities of 5-nitro-substituted heterocycles.[5][8] The mechanism is critically dependent on the reductive activation of the nitro group by nitroreductase enzymes present in anaerobic bacteria and protozoa.[4][8]

Mechanism of Action: Reductive Activation

Caption: Reductive activation pathway for 5-nitrobenzimidazole antimicrobial action.

The resulting radical species are highly reactive and non-specifically damage crucial cellular components like DNA and proteins, leading to microbial cell death.[4] This mechanism is effective against a range of parasites including Leishmania donovani and various anaerobic bacteria.[3][8][9][10]

Table 1: Representative Antimicrobial and Antiparasitic Activity

| Compound/Derivative | Target Organism | Activity (MIC/IC50) | Reference |

| Quinoline–metronidazole derivative 63i | Leishmania donovani amastigotes | IC50: 3.75 µM | [3] |

| Quinoline–metronidazole derivative 63b | Leishmania donovani amastigotes | IC50: 9.81 µM | [3] |

| Various Derivatives | Gram-positive/negative bacteria & yeasts | MIC values reported | [11] |

Anticancer Activity

5-Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[3][11] Their efficacy stems from multiple mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in DNA repair, and cell cycle arrest.[3][12]

Mechanism of Action: ROS-JNK Mediated Apoptosis

Some derivatives exert their anticancer effects by increasing the production of Reactive Oxygen Species (ROS) within cancer cells, which in turn activates stress-related signaling pathways like the JNK pathway, ultimately leading to programmed cell death (apoptosis).[4]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

Therapeutic Potential of 5-nitro-2-p-tolyl-1H-benzoimidazole

The following is an in-depth technical monograph on the therapeutic potential of 5-nitro-2-p-tolyl-1H-benzoimidazole , designed for researchers and drug development professionals.

Technical Monograph | Series: Benzimidazole Scaffolds in Medicinal Chemistry

Executive Summary

5-nitro-2-p-tolyl-1H-benzoimidazole (referred to herein as NPTB ) represents a specific chemotype within the privileged benzimidazole scaffold. While benzimidazoles are historically renowned for anthelmintic (e.g., albendazole) and proton pump inhibitory (e.g., omeprazole) activities, NPTB occupies a distinct pharmacological space.

Primary research identifies NPTB as a vasorelaxant agent with potential as an Angiotensin II type 1 (AT1) receptor antagonist. Furthermore, the presence of the C5-nitro group confers latent bioreductive cytotoxicity , suggesting unexploited potential in anti-infective (anaerobic bacteria/protozoa) and hypoxic oncology applications. This guide synthesizes the synthesis, pharmacological mechanisms, and experimental validation of NPTB.

Chemical Profile & Structure-Activity Relationship (SAR)

Physicochemical Properties

NPTB consists of a benzimidazole core substituted at the C2 position with a para-tolyl group and at the C5 position with a nitro group.

| Property | Specification |

| IUPAC Name | 5-nitro-2-(4-methylphenyl)-1H-benzimidazole |

| Molecular Formula | C₁₄H₁₁N₃O₂ |

| Molecular Weight | 253.26 g/mol |

| Key Functional Groups | Nitro (-NO₂), Imidazole (-NH-C=N-), p-Tolyl (-C₆H₄-CH₃) |

| Lipophilicity (LogP) | ~3.5 (Predicted) – High membrane permeability |

| H-Bond Donors/Acceptors | 1 Donor (NH), 4 Acceptors (N, O) |

SAR Analysis

-

C2-Aryl Substitution (p-Tolyl): The lipophilic p-tolyl moiety enhances binding affinity to hydrophobic pockets in targets such as the AT1 receptor. Compared to unsubstituted phenyl rings, the p-methyl group improves van der Waals interactions.

-

C5-Nitro Group: This is the "warhead" for bioreductive activity. In hypoxic environments (tumors or anaerobic infections), this group is enzymatically reduced to toxic nitro-radical anions and hydroxylamines, damaging DNA.

-

NH Moiety: Essential for hydrogen bonding (e.g., with Asp/Glu residues in receptor active sites). Alkylation of this nitrogen often modulates selectivity between AT1 and AT2 receptors.

Therapeutic Applications

Primary Indication: Cardiovascular (Vasorelaxation)

Research indicates that 5-nitro-benzimidazole derivatives, including NPTB, function as vasorelaxants .

-

Mechanism: NPTB acts as a non-peptide antagonist of the Angiotensin II Type 1 (AT1) Receptor . By blocking Ang II binding, it prevents the Gq-protein coupled cascade (PLC

IP3 -

Secondary Pathway: Structural similarity to Pimobendan suggests potential inhibition of Phosphodiesterase III (PDE3) , leading to increased cAMP levels in vascular smooth muscle and subsequent relaxation.

Secondary Indication: Anti-Infective & Oncology (Bioreductive)

Leveraging the 5-nitroimidazole motif (homologous to Metronidazole):

-

Antimicrobial: The compound possesses high theoretical potency against anaerobes (Clostridium sp., Bacteroides sp.) and protozoa (Trichomonas, Giardia).[1] The mechanism relies on the reduction of the nitro group by ferredoxin-linked oxidoreductases, unique to these pathogens.

-

Hypoxic Solid Tumors: NPTB serves as a potential hypoxia-activated prodrug (HAP), selectively targeting the necrotic core of solid tumors where oxygen levels are too low to reverse the nitro-radical formation.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual-mechanism potential of NPTB: AT1 antagonism (Cardiovascular) and Nitro-reduction (Anti-infective/Oncology).

Figure 1: Dual mechanistic pathways of NPTB illustrating AT1 receptor blockade (left) and bio-reductive activation (right).

Experimental Protocols

Chemical Synthesis of NPTB

This protocol utilizes a sodium metabisulfite-mediated condensation, superior to acid-catalyzed methods due to higher yields and cleaner workup.

Reagents:

-

4-nitro-1,2-phenylenediamine (1.0 eq)

-

p-Tolualdehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.0 eq)

-

Solvent: Ethanol or Dimethoxyethane (DME)

Workflow:

-

Preparation: Dissolve 4-nitro-1,2-phenylenediamine (e.g., 5 mmol) in 30 mL of ethanol in a round-bottom flask.

-

Addition: Add p-tolualdehyde (5 mmol) followed by Na₂S₂O₅ (5 mmol) dissolved in a minimum amount of water.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Isolation: Pour the reaction mixture into crushed ice. A precipitate will form immediately.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water to obtain NPTB as yellowish crystals.

-

Validation:

-

IR: Look for N-H stretch (~3320 cm⁻¹) and NO₂ stretches (1500/1340 cm⁻¹).

-

M.P.: Expect range >200°C (derivative dependent).

-

Ex-Vivo Vasorelaxant Assay (Rat Aorta)

To validate cardiovascular potential:

-

Tissue Prep: Isolate thoracic aorta from Wistar rats; remove adhering fat and cut into 3-4 mm rings.

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, aerated with 95% O₂/5% CO₂).

-

Pre-contraction: Induce stable contraction using Phenylephrine (PE, 1 µM) or KCl (60 mM).

-

Dosing: Once contraction plateaus, add NPTB cumulatively (10⁻⁹ M to 10⁻⁴ M).

-

Data Analysis: Calculate % relaxation relative to the maximal PE-induced contraction.

-

Success Metric: IC₅₀ < 30 µM indicates significant vasorelaxant activity.[2]

-

Synthesis Workflow Visualization

Figure 2: Step-by-step synthetic pathway for high-purity NPTB production.

Safety & Toxicology

-

Genotoxicity: As a nitro-aromatic compound, NPTB carries a risk of mutagenicity (Ames positive potential). Handling requires strict PPE to prevent inhalation or skin absorption.

-

Cytotoxicity: While therapeutic against tumors/bacteria, high concentrations may be cytotoxic to healthy mammalian cells (HepG2/Vero lines). IC₅₀ determination on non-target cells is mandatory before in vivo escalation.

References

-

Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157.[2] Link

-

Zhu, H., et al. (2014).[3] Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities.[4] Bioorganic & Medicinal Chemistry, 22(7), 2294-2300. Link

-

Tonelli, M., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(1), 103-112. Link

-

Navarrete-Vázquez, G., et al. (2010). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 1-5. Link

Sources

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Nitro-2-(4-methylphenyl)benzimidazole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This document provides a detailed technical overview of 5-Nitro-2-(4-methylphenyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the benzimidazole class, it is built upon a "privileged scaffold" known for a wide array of pharmacological activities. This guide, intended for researchers and drug development professionals, delves into the compound's physicochemical properties, outlines validated synthesis methodologies, details analytical characterization techniques, and explores its therapeutic potential based on established structure-activity relationships within its chemical class.

The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a structural motif of immense importance in drug discovery.[1] Its bioisosteric resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.[1] Numerous benzimidazole derivatives have been developed into clinically successful drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[2]

The therapeutic profile of a benzimidazole derivative is highly tunable through substitution on the core structure. For the compound of interest, 5-Nitro-2-(4-methylphenyl)benzimidazole, the substituents are key:

-

The 2-position (Aryl Substitution): The presence of an aryl group, in this case, a 4-methylphenyl (p-tolyl) ring, is a common strategy to explore π-π stacking and hydrophobic interactions with biological targets. The ease of modifying this substituent allows for extensive structure-activity relationship (SAR) studies.

-

The 5-position (Nitro Group): The electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the benzimidazole ring system and is a feature found in many derivatives with potent antimicrobial and anticancer activities.

Physicochemical and Structural Properties

The fundamental properties of 5-Nitro-2-(4-methylphenyl)benzimidazole are summarized below. The molecular formula and weight are calculated based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | 5-Nitro-2-(p-tolyl)-1H-benzimidazole | N/A |

| Synonyms | 5-Nitro-2-(4-methylphenyl)-1H-benzimidazole | N/A |

| Molecular Formula | C₁₄H₁₁N₃O₂ | Calculated |

| Molecular Weight | 253.26 g/mol | Calculated |

| Appearance | Expected to be a yellow or off-white solid | [1] |

Synthesis Methodologies: A Practical Guide

The most prevalent and efficient method for synthesizing 2-aryl-5-nitrobenzimidazoles is the condensation of 4-nitro-o-phenylenediamine with a corresponding aromatic aldehyde. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds via a Schiff base intermediate which then undergoes oxidative cyclization.

Below are two validated protocols for the synthesis of 5-Nitro-2-(4-methylphenyl)benzimidazole.

Experimental Workflow: General Synthesis

Caption: General workflow for synthesizing 2-aryl-5-nitrobenzimidazoles.

Protocol 1: Conventional Synthesis via Oxidative Cyclization

This method relies on conventional heating under reflux and uses sodium metabisulfite as a mild oxidizing agent to facilitate the cyclization of the intermediate.[2]

Materials:

-

4-nitro-1,2-phenylenediamine

-

4-methylbenzaldehyde (p-tolualdehyde)

-

Dimethoxyethane (DME) or Ethanol

-

Sodium metabisulfite (Na₂S₂O₅)

-

Deionized water

-

Methanol for recrystallization

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine in a suitable volume of dimethoxyethane.

-

Aldehyde Addition: Add 1.0 equivalent of 4-methylbenzaldehyde to the solution. Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the Schiff base intermediate.

-

Oxidant Addition: Add 1.0 to 1.1 equivalents of sodium metabisulfite to the mixture.

-

Reflux: Heat the reaction mixture to reflux (typically 80-90°C) for 4-6 hours.

-

Causality: The heat provides the activation energy for the intramolecular cyclization and subsequent oxidation, while sodium metabisulfite promotes the final aromatization step to form the stable benzimidazole ring.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Chloroform:Methanol 9:1 v/v).[2] The disappearance of the starting materials indicates completion.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a solvent such as methanol or ethanol to yield the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.

| Technique | Expected Observations | Rationale |

| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch, broad): Confirms the imidazole N-H group. ~1625 cm⁻¹ (C=N stretch): Characteristic of the imidazole ring. ~1510 & 1340 cm⁻¹ (N-O asymmetric/symmetric stretch): Strong absorptions confirming the nitro group.[1][2] | Provides information on the functional groups present in the molecule. |

| ¹H NMR Spectroscopy | ~13.0-13.5 ppm (s, 1H): Labile N-H proton of the imidazole ring. ~8.5-7.5 ppm (m, 7H): Aromatic protons from both the benzimidazole and tolyl rings. The exact splitting pattern will be complex. ~2.4 ppm (s, 3H): Protons of the methyl group on the tolyl ring. | Elucidates the electronic environment of protons, confirming the connectivity of the carbon-hydrogen framework. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z ≈ 254.09: The protonated molecular ion peak confirms the molecular weight of the compound. | Determines the exact mass of the molecule, providing ultimate confirmation of the chemical formula. |

Pharmacological Significance & Drug Development Context

The 5-Nitro-2-(4-methylphenyl)benzimidazole scaffold is a promising starting point for the development of new therapeutic agents. Its biological potential is inferred from extensive research on analogous structures.

-

Anticancer Activity: Many 2-arylbenzimidazole derivatives exhibit potent anticancer activity by targeting crucial cellular machinery. Mechanisms include the disruption of microtubule polymerization and the inhibition of key signaling kinases.[3]

-

Antimicrobial and Antiviral Potential: The benzimidazole core is found in numerous antimicrobial and antiviral agents. The nitro group, in particular, is often associated with enhanced activity against a range of pathogens.

-

Structure-Activity Relationship (SAR): The compound serves as an excellent template for SAR exploration. Modifications at key positions can be used to optimize potency, selectivity, and pharmacokinetic properties.

Key Sites for SAR Modification

Caption: Key modification sites on the benzimidazole scaffold for SAR studies.

Conclusion

5-Nitro-2-(4-methylphenyl)benzimidazole is a synthetically accessible compound built upon a pharmacologically validated scaffold. Its structural features suggest significant potential for development as an anticancer, antimicrobial, or other therapeutic agent. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to produce and validate this compound, enabling further investigation into its biological activities and potential as a lead molecule in drug discovery programs.

References

-

PubChem. (n.d.). 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-nitrobenzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Akkurt, M., et al. (2006). 5-Nitro-1-(2-piperidinoethyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from [Link]

-

ResearchGate. (2026, January 6). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]

Sources

Technical Whitepaper: The Pharmacophore Potential of 2-Aryl-5-Nitrobenzimidazoles

Executive Summary

The 2-aryl-5-nitrobenzimidazole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets through hydrogen bonding,

Structural Chemistry & Tautomeric Ambiguity

The Tautomeric Equilibrium

A critical, often overlooked aspect of 5-substituted benzimidazoles is the annular tautomerism of the imidazole ring. In the absence of N-alkylation, the hydrogen atom on the pyrrolic nitrogen migrates rapidly between N1 and N3. Consequently, 5-nitrobenzimidazole and 6-nitrobenzimidazole are tautomers and exist in equilibrium.

-

Implication: In solution, the compound acts as a single species, but upon binding to a rigid protein pocket, a specific tautomer may be energetically selected.

-

Nomenclature: Unless N-substituted, the compound is conventionally designated as 5(6)-nitrobenzimidazole.

Electronic Properties

The nitro group at position 5 is a strong electron-withdrawing group (EWG).[1] This lowers the pKa of the imidazole N-H (making it more acidic compared to unsubstituted benzimidazole) and reduces the electron density of the aryl ring, facilitating nucleophilic attacks during metabolic processing.

Synthetic Strategies

The Oxidative Condensation Protocol (Standard)

The most robust pathway for generating 2-aryl-5-nitrobenzimidazoles involves the condensation of 4-nitro-1,2-phenylenediamine with aromatic aldehydes. While historical methods used nitrobenzene as a solvent (high toxicity), modern green chemistry favors Sodium Metabisulfite (Na₂S₂O₅) in ethanol.

Protocol: Na₂S₂O₅-Mediated Synthesis

-

Reaction Type: One-pot oxidative condensation.

-

Mechanism: Na₂S₂O₅ forms a bisulfite adduct with the aldehyde, facilitating nucleophilic attack by the diamine, followed by oxidative cyclization.

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Dissolve diamine and aldehyde in ethanol.

-

Add Na₂S₂O₅ dissolved in minimal water.

-

Reflux at 80–85 °C for 4–6 hours (Monitor via TLC, Mobile phase: EtOAc:Hexane 4:6).

-

-

Work-up:

-

Cool mixture to room temperature; pour into crushed ice.

-

Precipitate forms immediately. Filter and wash with cold water.[3]

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

-

Visualization: Synthetic Workflow

The following diagram outlines the retrosynthetic logic and forward reaction flow.

Caption: General synthetic workflow for 2-aryl-5-nitrobenzimidazoles via sodium metabisulfite mediated condensation.

Pharmacological Mechanisms

The biological potency of these derivatives hinges on two distinct mechanisms: Bioreductive Activation and Intercalation .

Bioreductive Activation (The "Nitro" Switch)

Similar to metronidazole, the 5-nitro group acts as a prodrug moiety.

-

Hypoxia Selectivity: In anaerobic bacteria or hypoxic tumor cells, nitroreductase enzymes reduce the nitro group (-NO₂) to a nitro radical anion (-NO₂•⁻).

-

Cytotoxicity: This radical undergoes further reduction to a hydroxylamine (-NHOH), which covalently binds to DNA, causing strand breaks and helix destabilization.

-

Safety Valve: In healthy, oxygenated cells, the nitro radical is re-oxidized back to the nitro group (futile cycling), minimizing toxicity to normal tissue.

Visualization: Mechanism of Action

Caption: Bioreductive activation pathway of 5-nitrobenzimidazoles in hypoxic/anaerobic environments.

Structure-Activity Relationships (SAR)[4]

The 2-aryl position is the primary vector for tuning lipophilicity and steric fit, while the 5-nitro group drives reactivity.

Quantitative Activity Data

The following table summarizes key SAR findings from recent literature regarding anticancer and antimicrobial potency.

| Compound Substituent (2-Aryl Position) | Target Cell Line / Organism | Activity Metric (IC₅₀ / MIC) | Key Insight |

| 4-Chloro-3-nitrophenyl | A549 (Lung Cancer) | 28 nM | High potency due to dual nitro-activation and lipophilic Cl interaction [1]. |

| 4-Fluorophenyl | S. aureus (MRSA) | 12.5 µg/mL | Fluorine enhances metabolic stability and membrane penetration [2]. |

| 3,4,5-Trimethoxyphenyl | MCF-7 (Breast Cancer) | 0.85 µM | Bulky electron-donating groups mimic colchicine-like tubulin binding [3]. |

| Unsubstituted Phenyl | E. coli | >100 µg/mL | Lack of lipophilic/electronic bias results in poor activity. |

SAR Rules of Thumb

-

Halogenation: Introduction of Cl or F at the para position of the 2-aryl ring significantly increases potency (Lipophilicity

, Cell Permeability -

Nitro Positioning: The 5-nitro group is superior to 5-chloro or 5-methyl for antimicrobial activity due to the redox mechanism.

-

Steric Bulk: Large groups (e.g., trimethoxy) at the 2-aryl position shift the mechanism from DNA intercalation to Tubulin polymerization inhibition.

Experimental Validation Protocols

Protocol: DNA Binding Assay (UV-Vis Titration)

To confirm the intercalation mechanism, researchers must measure hypochromicity.

-

Preparation: Prepare a 50 µM solution of the benzimidazole derivative in Tris-HCl buffer (pH 7.4).

-

Titration: Add aliquots of CT-DNA (Calf Thymus DNA) ranging from 0 to 100 µM.

-

Observation: Record UV absorption spectra (200–400 nm).

-

Analysis: Look for Hypochromism (decrease in peak intensity) and Red Shift (bathochromic shift).

-

Interpretation: A binding constant (

) >

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Seeding: Seed cancer cells (e.g., A549) in 96-well plates (

cells/well). -

Treatment: Treat with serial dilutions of the 2-aryl-5-nitrobenzimidazole (0.1 – 100 µM) for 48 hours.

-

Development: Add MTT reagent; incubate for 4 hours. Dissolve formazan crystals in DMSO.

-

Calculation: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

-

Synthesis and preliminary evaluation of selected 2-aryl-5(6)

-

Synthesis and Antioxidant Activity of 2-Substituted-5-Nitro Benzimidazole Deriv

-

Recent Advances in the Pharmacological Activities of Benzimidazole Deriv

- Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).

- Context: Comprehensive review of SAR including tubulin inhibition by trimethoxy deriv

-

Link:[Link]

-

Investigation of redox mechanism and DNA binding of novel 2-(x-nitrophenyl)-5-nitrobenzimidazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Sodium Metabisulfite-Mediated Synthesis of Benzimidazole Derivatives

[1][2][3][4][5][6]

Abstract

This application note details a robust, green chemistry protocol for the synthesis of 2-substituted and 1,2-disubstituted benzimidazole derivatives using sodium metabisulfite (

Introduction

Benzimidazole moieties are "privileged structures" in medicinal chemistry, forming the core of various anthelmintic, anticancer, and antiviral drugs (e.g., Albendazole, Omeprazole).

Conventional synthesis often involves the condensation of o-phenylenediamines (OPD) with aldehydes.[2] However, the subsequent aromatization (oxidation) of the intermediate benzimidazoline to benzimidazole is the rate-limiting step, traditionally requiring:

-

Harsh Acids: Polyphosphoric acid or concentrated HCl.

-

Toxic Oxidants: Nitrobenzene or lead tetraacetate.

-

Expensive Catalysts: Lanthanide triflates or transition metals.

Sodium Metabisulfite (

Mechanistic Insight

The reaction proceeds via a two-stage sequence: Condensation followed by Oxidative Cyclization .

-

Activation:

hydrolyzes in situ to form sodium bisulfite ( -

Schiff Base Formation: The primary amine of the OPD attacks the activated carbonyl to form a Schiff base (imine).

-

Cyclization: Intramolecular attack by the second amine group forms the 2-substituted-2,3-dihydro-1H-benzimidazole (benzimidazoline).

-

Aromatization: The final step involves the abstraction of two hydrogen atoms to establish aromaticity.

mediates this step, effectively driving the equilibrium toward the stable benzimidazole product.

Figure 1: Reaction Mechanism

Caption: Step-wise mechanistic pathway from aldehyde activation to oxidative aromatization.[3][4][5][6][7][8][9][10]

Experimental Protocol

Materials & Reagents[4][6][7][10][11][12][14]

-

Substrate A: o-Phenylenediamine (OPD) derivatives (1.0 equiv).

-

Substrate B: Aromatic/Heteroaromatic Aldehyde (1.0 equiv).

-

Mediator: Sodium Metabisulfite (

) (2.0 equiv). -

Solvent: Ethanol (EtOH) and Distilled Water (

). -

Equipment: Magnetic stirrer, round-bottom flask, filtration assembly.

General Procedure

Note: The 9:1 Ethanol:Water ratio is critical. Pure ethanol may not sufficiently dissolve

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.0 mmol of o-phenylenediamine in 10 mL of Ethanol.

-

Catalyst Addition: Dissolve 2.0 mmol of

in 1-2 mL of distilled water. Add this aqueous solution dropwise to the reaction mixture. -

Reaction: Stir the mixture at Room Temperature (25°C) .

-

Optimization Note: For electron-withdrawing aldehydes (e.g., nitrobenzaldehyde), mild heating (40-50°C) may accelerate the reaction.

-

-

Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 1.5 to 3 hours .

-

Workup:

-

Pour the reaction mixture into crushed ice/cold water (~50 mL).

-

Stir vigorously for 10 minutes to precipitate the product.

-

Filter the solid precipitate under vacuum.

-

-

Purification: Wash the solid successively with water (to remove inorganic salts) and a small amount of cold hexane (to remove unreacted aldehyde).

-

Recrystallization:[7] If necessary, recrystallize from hot ethanol.

-

Figure 2: Experimental Workflow

Caption: Operational workflow for the synthesis and isolation of benzimidazole derivatives.

Results & Discussion

Substrate Scope and Yields

The

Table 1: Representative Yields for 2-Substituted Benzimidazoles

(Conditions: 1 mmol OPD, 1 mmol Aldehyde, 2 mmol

| Entry | Aldehyde Substituent (R) | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Phenyl (H) | 1.5 | 92 | 290-292 |

| 2 | 4-Chlorophenyl (4-Cl) | 2.0 | 88 | 292-294 |

| 3 | 4-Methoxyphenyl (4-OMe) | 1.5 | 94 | 225-227 |

| 4 | 4-Nitrophenyl (4-NO2) | 2.5 | 85 | 310-312 |

| 5 | 2-Hydroxyphenyl (2-OH) | 2.0 | 90 | 240-242 |

| 6 | 4-Methylphenyl (4-Me) | 1.8 | 91 | 276-278 |

Comparative Advantage

Why choose

| Catalyst System | Reaction Temp | Solvent | Yield | Eco-Impact |

| Na2S2O5 (This Protocol) | RT | EtOH/Water | 85-95% | Green/Low Toxicity |

| Polyphosphoric Acid | 150-200°C | Solvent-free | 70-80% | Corrosive/Harsh |

| Nitrobenzene | Reflux | Nitrobenzene | 60-75% | Toxic/High BP |

| Lanthanum Chloride | Reflux | Acetonitrile | 85-90% | Expensive Metal |

Critical Parameters & Troubleshooting

-

Solubility is Key:

is inorganic and poorly soluble in pure organic solvents.[5] If the reaction is sluggish, ensure you have added the required amount of water to the ethanol mixture to solubilize the mediator. -

Stoichiometry: A 1:2 molar ratio of Aldehyde:

is recommended. Using less than 1.5 equivalents often leads to incomplete conversion (presence of benzimidazoline intermediate). -

Product Isolation: If the product does not precipitate upon pouring into ice water, neutralize the solution slightly (pH 7-8) using dilute

. Some benzimidazoles form soluble salts in acidic bisulfite byproducts. -

Sulfur Residue: Occasionally, trace sulfur salts may adhere to the product.[11] A thorough wash with warm water followed by drying is usually sufficient.

Safety Information (MSDS Highlights)

-

Sodium Metabisulfite: Harmful if swallowed. Causes serious eye damage. Contact with acids liberates toxic gas (

). Work in a well-ventilated area. -

o-Phenylenediamine: Toxic if swallowed, in contact with skin, or inhaled. Suspected of causing genetic defects and cancer. Use appropriate PPE (gloves, mask).

References

-

Bui Thi Buu Hue, et al. (2019). Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation. Heterocycles. (Accessed via clockss.org)

-

Kumar, M., et al. (2022).[10] Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel. Results in Chemistry.

-

Ahmad Reza Momeni, et al. (2012). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. Iranian Journal of Catalysis. (Included for comparative yield data).

-

Organic Chemistry Portal. Synthesis of Benzimidazoles.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. ias.ac.in [ias.ac.in]

- 6. iosrjournals.org [iosrjournals.org]

- 7. turkjps.org [turkjps.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Robust Reflux Synthesis of 5-Nitro-2-p-tolylbenzimidazole

Abstract & Scope

This application note details a high-efficiency protocol for the synthesis of 5-nitro-2-p-tolylbenzimidazole , a pharmacophore of significant interest in medicinal chemistry due to its antimicrobial, antihypertensive, and anticancer potential. Unlike generic procedures, this guide focuses on the sodium metabisulfite (

Scientific Foundation

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism in a single pot:

-

Schiff Base Formation: The primary amine groups of 4-nitro-o-phenylenediamine condense with the carbonyl group of p-tolualdehyde to form a benzylidene intermediate (Schiff base).

-

Oxidative Cyclization: Sodium metabisulfite acts as a mild oxidant and cyclization promoter. It facilitates the intramolecular attack of the second amine onto the imine carbon, followed by dehydrogenation to aromatize the imidazole ring.

Why Sodium Metabisulfite?

-

Selectivity: It minimizes the formation of polymeric side products common in acid-catalyzed methods.

-

Green Chemistry: It replaces toxic oxidants like nitrobenzene or lead tetraacetate.

-

Solubility: It is compatible with aqueous-ethanol systems, allowing for easy workup via precipitation.

Experimental Design

Materials & Reagents

| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv.[4] | Role |

| 4-Nitro-o-phenylenediamine | 99-56-9 | 153.14 | 1.0 | Substrate (Diamine) |

| p-Tolualdehyde | 104-87-0 | 120.15 | 1.0 | Substrate (Aldehyde) |

| Sodium Metabisulfite | 7681-57-4 | 190.11 | 2.0 - 4.0 | Oxidant/Catalyst |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium |

| Methanol | 67-56-1 | 32.04 | Solvent | Recrystallization |

Equipment

-

100 mL Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with water circulation.

-

Magnetic stirrer and hot plate with temperature control.

-

Ice bath (for quenching).

-

Vacuum filtration setup (Buchner funnel).

Safety & Hazards

-

Nitro Compounds: Potentially toxic and mutagenic. Handle in a fume hood.

-

Diamines: Known skin sensitizers. Double-glove (Nitrile) is recommended.

-

Sodium Metabisulfite: Releases

gas upon acidification or heating; ensure adequate ventilation.

Detailed Protocol

Phase 1: Reaction Setup

-

Preparation: In a clean 100 mL RBF, dissolve 1.53 g (10 mmol) of 4-nitro-o-phenylenediamine in 30 mL of absolute ethanol.

-

Addition: Add 1.20 g (1.18 mL, 10 mmol) of p-tolualdehyde to the stirring solution. The mixture may darken slightly as the Schiff base begins to form.

-

Catalyst Activation: Add 3.80 g (20 mmol) of sodium metabisulfite (

) dissolved in a minimum amount of water (approx. 5-10 mL) or add directly as a solid if using 95% ethanol.-

Note: A slight excess of bisulfite ensures complete oxidation.

-

Phase 2: Reflux & Monitoring

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 80–85°C bath temperature).

-

Duration: Maintain reflux for 4 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1).

-

Target: Disappearance of the diamine spot (lower

) and appearance of a fluorescent benzimidazole spot.

-

Phase 3: Workup & Isolation

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour the contents slowly into a beaker containing 100 g of crushed ice with vigorous stirring.

-

Precipitation: Stir for 15–20 minutes. The product should precipitate as a yellow to brownish solid.

-

Filtration: Collect the crude solid by vacuum filtration.

-

Washing: Wash the filter cake with cold water (

mL) to remove inorganic salts (

Phase 4: Purification[1]

-

Recrystallization: Transfer the crude solid to a flask. Dissolve in hot ethanol or methanol. If the solution is very dark, treat with activated charcoal, filter hot, and then allow to cool.

-

Crystallization: Let the filtrate stand at room temperature, then cool to 4°C.

-

Final Drying: Filter the purified crystals and dry in a vacuum oven at 60°C for 4 hours.

Visualization of Workflows

Experimental Workflow

Figure 1: Step-by-step workflow for the synthesis of 5-nitro-2-p-tolylbenzimidazole.

Reaction Pathway

Figure 2: Simplified reaction pathway showing intermediate formation and oxidative cyclization.

Data Analysis & Characterization

Expected Results

| Parameter | Expectation | Notes |

| Appearance | Yellow to brownish crystalline solid | Color intensity depends on nitro conjugation. |

| Yield | 60% – 85% | Losses primarily occur during recrystallization. |

| Melting Point | 200°C – 240°C (Range varies by purity) | Experimental verification required. Analogs typically melt >200°C. |

Spectral Validation (Diagnostic Peaks)

-

FTIR (

):-

3300–3450: N-H stretch (broad, benzimidazole ring).

-

1500–1550:

asymmetric stretch (Strong). -

1300–1350:

symmetric stretch. -

1600–1630: C=N stretch (Imidazole ring).[4]

-

-

H NMR (DMSO-

-

2.40 (s, 3H): Methyl group of p-tolyl (Characteristic singlet).

-

7.3 – 8.5 (m, Ar-H): Aromatic protons. Look for the doublet-doublet pattern of the p-tolyl ring and the splitting of the benzimidazole protons (H-4, H-6, H-7).

-

13.0 – 13.5 (s, 1H): Imidazole N-H (Exchangeable with

).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxidation or solubility issues. | Increase reflux time to 6-8h; ensure |

| Sticky/Oily Product | Impurities or residual aldehyde. | Triturate the crude solid with cold hexane or diethyl ether before recrystallization. |

| Dark Coloration | Oxidation side products.[5] | Use activated charcoal during recrystallization. |

| Starting Material on TLC | Reaction stalled. | Add an additional 0.5 eq of |

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles." BenchChem Application Library. Accessed October 26, 2023. Link

-

Scholars Research Library. "Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives." Der Pharma Chemica, 2011, 3(6):292-299. Link

-

Royal Society of Chemistry. "An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles." RSC Advances, Supplementary Information. Link

-

National Institutes of Health (NIH). "5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | C13H8N4O4." PubChem Compound Summary. Link[2]

-

Organic Syntheses. "o-Phenylenediamine." Org.[1][2] Synth. 1943, Coll. Vol. 2, p.501. Link

Sources

Topic: Ex-vivo Vasorelaxant Activity Assay for Benzimidazole BDZ13

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for assessing the vasorelaxant properties of the novel benzimidazole compound, BDZ13, using an ex-vivo organ bath system with isolated rat thoracic aortic rings. Benzimidazole derivatives represent a promising class of compounds with diverse pharmacological activities, including significant potential in cardiovascular medicine.[1][2] This application note is designed to equip researchers with the foundational knowledge and practical steps necessary to characterize the potency and mechanism of action of potential vasodilator agents. The protocols herein describe tissue preparation, experimental setup, data acquisition for concentration-response curves, and methods to discern between endothelium-dependent and -independent pathways of vasorelaxation.

Scientific Foundation: The Dynamics of Vascular Tone

The regulation of vascular smooth muscle tone is a critical physiological process, and its pharmacological modulation is a cornerstone of treatment for hypertension and other cardiovascular diseases.[3] Vascular smooth muscle cell (VSMC) contraction is primarily initiated by an increase in cytosolic free calcium concentration ([Ca²⁺]i).[4] This influx of Ca²⁺, predominantly through L-type voltage-gated calcium channels (CaV1.2), activates calmodulin, which in turn activates myosin light chain kinase (MLCK).[5][6] MLCK then phosphorylates the myosin light chain, enabling cross-bridge cycling with actin and resulting in cell contraction and vasoconstriction.[7]

Vasorelaxation, conversely, is achieved by processes that decrease [Ca²⁺]i or desensitize the contractile apparatus to Ca²⁺. These mechanisms can be broadly categorized as endothelium-dependent or endothelium-independent.

-

Endothelium-Dependent Vasodilation: The vascular endothelium acts as a critical signaling interface.[8] In response to various stimuli (e.g., shear stress, agonists like acetylcholine), endothelial cells release vasoactive substances. The most prominent of these is Nitric Oxide (NO), synthesized from L-arginine by endothelial nitric oxide synthase (eNOS).[9] NO diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP).[10][11] Elevated cGMP activates protein kinase G (PKG), leading to a reduction in [Ca²⁺]i and smooth muscle relaxation.[9] Other endothelium-derived factors include prostacyclin and various endothelium-derived hyperpolarizing factors (EDHFs).[12][13]

-

Endothelium-Independent Vasodilation: This occurs when a compound acts directly on the VSMCs. Mechanisms include the blockade of Ca²⁺ channels, activation of potassium channels (leading to hyperpolarization and subsequent closure of voltage-gated Ca²⁺ channels), or interference with the contractile machinery itself.[14][15]